Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate and its derivatives involves several steps, characterized by reactions such as esterification, hydrazide formation, and nucleophilic substitution. Kulkarni et al. (2016) described the synthesis of related N-Boc piperazine derivatives, including an ester derivative, highlighting the use of spectroscopic methods (FT-IR, 1H & 13C NMR, LCMS) for characterization and X-ray diffraction analysis for structure confirmation (Kulkarni et al., 2016).
Molecular Structure Analysis
The molecular structure of tert-butyl piperazine derivatives has been determined using X-ray diffraction, revealing various conformations and crystal packing arrangements. Mamat et al. (2012) reported on the crystal and molecular structure of a similar compound, providing insights into bond lengths and angles typical for piperazine-carboxylates (Mamat, Flemming, & Köckerling, 2012).
Chemical Reactions and Properties
The chemical reactivity of tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate involves interactions that are crucial for its potential applications. Studies have explored its reactions, such as condensation and substitution, to produce compounds with varied functional groups and potential biological activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Physical Properties Analysis
Physical properties such as crystallinity, melting points, and solubility are determined by the compound's molecular structure. The crystallography studies provide insights into the crystalline structure and its influence on the physical properties of tert-butyl piperazine derivatives (Gumireddy et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are crucial for understanding the applications of tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate. Research has explored its antibacterial, antifungal, and anthelmintic activities, providing insights into its moderate activity against microorganisms (Kulkarni et al., 2016).
Scientific Research Applications
Synthesis and Characterization
Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate and its derivatives have been synthesized and characterized in various studies. For example, Kulkarni et al. (2016) synthesized two derivatives of N-Boc piperazine, including an ester derivative and a hydrazide derivative, and characterized them using spectroscopic studies and single crystal X-ray diffraction analysis. The antibacterial and antifungal activities of these compounds were also evaluated, showing moderate activity against several microorganisms (Kulkarni et al., 2016).
Crystal and Molecular Structure
Mamat, Flemming, & Köckerling (2012) reported the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, a compound closely related to Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate. The study provided detailed information on bond lengths and angles, contributing to the understanding of the structural properties of this class of compounds (Mamat, Flemming, & Köckerling, 2012).
Biological Evaluation
Antibacterial and Anthelmintic Activities
Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and evaluated its antibacterial and anthelmintic activities. The compound exhibited poor antibacterial but moderate anthelmintic activity, suggesting potential applications in treating parasitic infections (Sanjeevarayappa et al., 2015).
Chemical Synthesis and Applications
Synthetic Routes and Applications
Several studies have focused on the synthesis of tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate and its derivatives, highlighting their importance as intermediates in the synthesis of biologically active compounds. For instance, Liu Ya-hu (2010) synthesized tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an intermediate for benzimidazole compounds, through a low-cost amination process (Liu Ya-hu, 2010).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-13-9(8-14)7-10(15)17-4/h9,13H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMVFRLASKOYKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373559 | |
Record name | tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |
CAS RN |
183742-33-8 | |
Record name | Methyl 4-[(1,1-dimethylethoxy)carbonyl]-2-piperazineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183742-33-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50373559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-Boc-piperazine-2-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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